4-Amino-5-bromo-2-methylbenzonitrile
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Overview
Description
4-Amino-5-bromo-2-methylbenzonitrile is an organic compound with the molecular formula C8H7BrN2. This compound is characterized by the presence of an amino group, a bromine atom, and a nitrile group attached to a benzene ring. It is a derivative of benzonitrile and is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-bromo-2-methylbenzonitrile typically involves the bromination of 2-methylbenzonitrile followed by the introduction of an amino group. One common method includes:
Bromination: 2-Methylbenzonitrile is reacted with bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromo-2-methylbenzonitrile.
Amination: The brominated product is then subjected to an amination reaction using ammonia or an amine source under suitable conditions to introduce the amino group at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-5-bromo-2-methylbenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or thiolate ions.
Oxidation and Reduction: The amino group can be oxidized to form nitro or nitroso derivatives, while reduction can convert the nitrile group to an amine.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex aromatic structures.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution: Formation of 4-hydroxy-5-bromo-2-methylbenzonitrile.
Oxidation: Formation of 4-amino-5-bromo-2-methylbenzoic acid.
Reduction: Formation of 4-amino-5-bromo-2-methylbenzylamine.
Scientific Research Applications
4-Amino-5-bromo-2-methylbenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug development, particularly in the design of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Amino-5-bromo-2-methylbenzonitrile depends on its application:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their function and leading to therapeutic effects.
Chemical Reactivity: The presence of electron-withdrawing groups such as the nitrile and bromine atoms can influence the reactivity of the compound, making it a versatile intermediate in various chemical reactions.
Comparison with Similar Compounds
4-Amino-2-methylbenzonitrile: Lacks the bromine atom, resulting in different reactivity and applications.
5-Bromo-2-methylbenzonitrile: Lacks the amino group, affecting its biological activity and chemical properties.
4-Amino-5-chloro-2-methylbenzonitrile:
Uniqueness: 4-Amino-5-bromo-2-methylbenzonitrile is unique due to the combination of the amino, bromine, and nitrile groups, which confer specific reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
4-amino-5-bromo-2-methylbenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-2-8(11)7(9)3-6(5)4-10/h2-3H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFUZUGTTXFQLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C#N)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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